![molecular formula C16H13N3O B10801828 Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]-](/img/structure/B10801828.png)
Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 3-methyl group and a 2-[2-(3-pyridyl)ethenyl] substituent, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Visible Light-Induced Condensation Cyclization: A green and efficient method involves the condensation of 2-aminobenzamides and aldehydes under visible light irradiation.
Graphene Oxide Nanosheet Catalysis: Another method employs graphene oxide nanosheets as catalysts in an aqueous medium.
Industrial Production Methods
Industrial production methods for quinazolin-4(3H)-ones typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinazolin-4(3H)-one derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for modifying the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the 3-methyl and 2-[2-(3-pyridyl)ethenyl] substituents.
2,3-Dihydroquinazolinones: Reduced derivatives of quinazolin-4(3H)-ones.
Quinazolinone N-oxides: Oxidized derivatives of quinazolin-4(3H)-ones.
Uniqueness
Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity for certain targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-methyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O/c1-19-15(9-8-12-5-4-10-17-11-12)18-14-7-3-2-6-13(14)16(19)20/h2-11H,1H3/b9-8+ |
InChI Key |
FTLLZIWNKCSKDE-CMDGGOBGSA-N |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CN=CC=C3 |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


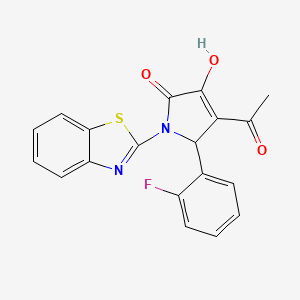

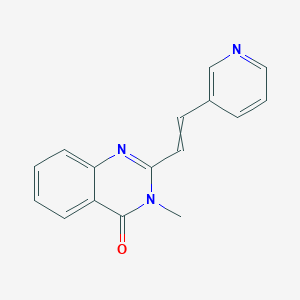
![2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol](/img/structure/B10801775.png)
![1-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10801781.png)
![4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B10801789.png)
![3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one](/img/structure/B10801791.png)
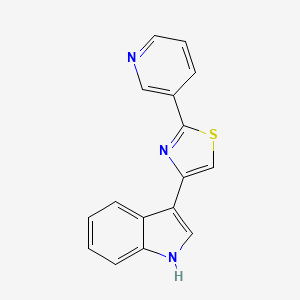
![5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10801798.png)
![2-[4-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)tetrahydro-1-pyrazinyl]phenyl methyl ether](/img/structure/B10801803.png)
![1-(3,4-dihydroxyphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B10801804.png)
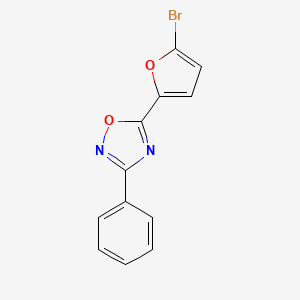
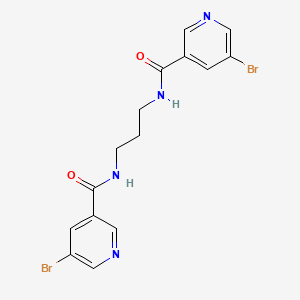
![2-({[3-(Aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B10801820.png)
